molecular formula C23H24ClN3O4 B11192154 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11192154
M. Wt: 441.9 g/mol
InChI Key: CFWKOZMSEUGVPW-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and a methoxy-methylphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions: Introduction of the chlorophenyl group and the hydroxyethyl group can be done through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the pyrimidine derivative with 2-methoxy-5-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Automation: Utilizing automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis Studies: Investigated for its role in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Explored for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its complex structure and biological activity.

    Therapeutic Applications: Investigated for its therapeutic potential in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. It may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with biological receptors and modulating their function.

    Pathway Interference: Affecting specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The presence of multiple functional groups and a complex pyrimidine ring makes it unique.
  • Biological Activity : Its potential to interact with various biological targets sets it apart from similar compounds.
  • Versatility : Its applications in multiple fields highlight its versatility.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O4/c1-14-7-8-20(31-3)19(11-14)26-21(29)13-27-22(16-5-4-6-17(24)12-16)25-15(2)18(9-10-28)23(27)30/h4-8,11-12,28H,9-10,13H2,1-3H3,(H,26,29)

InChI Key

CFWKOZMSEUGVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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